molecular formula C16H21N5O4S B5482920 6-methyl-5-({4-[2-(4-pyridyl)ethyl]piperazino}sulfonyl)-2,4(1H,3H)-pyrimidinedione

6-methyl-5-({4-[2-(4-pyridyl)ethyl]piperazino}sulfonyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B5482920
M. Wt: 379.4 g/mol
InChI Key: GZQMBCFXQCFHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-({4-[2-(4-pyridyl)ethyl]piperazino}sulfonyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound with a unique structure that includes a pyrimidinedione core, a piperazino group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-({4-[2-(4-pyridyl)ethyl]piperazino}sulfonyl)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, including the formation of the pyrimidinedione core, the introduction of the piperazino group, and the attachment of the pyridyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-({4-[2-(4-pyridyl)ethyl]piperazino}sulfonyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-methyl-5-({4-[2-(4-pyridyl)ethyl]piperazino}sulfonyl)-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5-({4-[2-(4-pyridyl)ethyl]piperazino}sulfonyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-5-({4-[2-(4-pyridyl)ethyl]piperazino}sulfonyl)-2,4(1H,3H)-pyrimidinedione include other pyrimidinedione derivatives, such as:

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows for diverse applications and interactions with various molecular targets, setting it apart from other similar compounds.

Properties

IUPAC Name

6-methyl-5-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-12-14(15(22)19-16(23)18-12)26(24,25)21-10-8-20(9-11-21)7-4-13-2-5-17-6-3-13/h2-3,5-6H,4,7-11H2,1H3,(H2,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQMBCFXQCFHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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